For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3,4-Dichlorobenzyl Bromide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for 3,4-Dichlorobenzyl bromide (CAS No. 18880-04-1). This compound is a key intermediate in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.[1][2]
Core Chemical Properties
3,4-Dichlorobenzyl bromide is an organic compound featuring a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a bromomethyl group.[3] It is typically a colorless to pale yellow or brown liquid with a distinct odor.[3][4]
Physicochemical Data
The fundamental physical and chemical properties of 3,4-Dichlorobenzyl bromide are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrCl₂ | [4][5] |
| Molecular Weight | 239.92 g/mol | [5] |
| CAS Number | 18880-04-1 | [1][5][6] |
| Appearance | Clear colorless to brown liquid | [4] |
| Density | 1.650 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.605 - 1.608 | [4][7] |
| Boiling Point | 115-120 °C at 1 mmHg | [7] |
| Flash Point | >110 °C (>230 °F) | [7] |
| Water Solubility | Insoluble | [1][2][7] |
| InChI Key | XLWSBDFQAJXCQX-UHFFFAOYSA-N | [4] |
| SMILES String | Clc1ccc(CBr)cc1Cl |
Reactivity and Stability
Stability: The compound is stable under normal conditions but can be sensitive to heat and light.[6][7]
Reactivity: 3,4-Dichlorobenzyl bromide is noted for its reactivity in nucleophilic substitution reactions. The presence of the bromine atom makes the benzylic carbon an electrophilic site, readily attacked by various nucleophiles.[3] The electron-withdrawing nature of the two chlorine atoms on the benzene ring can influence the reactivity of the benzyl bromide moiety.
Incompatible Materials: To ensure safety and stability, avoid contact with strong oxidizing agents, strong acids, and bases.[2][7]
Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products may be released, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and hydrogen chloride gas.[6]
Applications in Research and Development
3,4-Dichlorobenzyl bromide serves as a crucial raw material and intermediate in several industrial and research applications:
-
Pharmaceutical Synthesis: It is used as a pharmaceutical intermediate.[1][2]
-
Organic Synthesis: It is a versatile building block for introducing the 3,4-dichlorobenzyl group into molecules.[1][2]
-
Agrochemicals and Dyestuffs: The compound is also utilized in the manufacturing of agrochemicals and dyes.[1][2]
Safety, Handling, and Storage
GHS Hazard Classification
This chemical is classified as hazardous and requires careful handling.[6]
| Hazard Class | Category |
| Acute Toxicity (Oral) | Category 3 |
| Skin Corrosion/Irritation | Sub-category 1B |
| Serious Eye Damage/Irritation | Category 1 |
| Hazardous to the Aquatic Environment (Long-term) | Category 4 |
Source:[8]
Hazard Statements:
Handling and Personal Protective Equipment (PPE)
A logical workflow for safe handling is essential to minimize exposure risk.
Caption: Logical relationships between hazards and protective measures.
Recommended PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a faceshield.[8]
-
Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[8]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator with an appropriate filter (e.g., type ABEK EN14387).[8]
Storage
Store in a dry, cool, and well-ventilated place.[2][8] The container should be kept tightly closed.[2][8] Store locked up in a designated corrosives area.[8] The compound is light-sensitive and should be protected from light.[2][7]
Experimental Protocols
Synthesis of 3,4-Dichlorobenzyl Bromide from 3,4-Dichlorotoluene
This protocol details a method for the synthesis of 3,4-dichlorobenzyl bromide via free-radical bromination.
Materials:
-
3,4-Dichlorotoluene (6.4 g, 40 mmol)
-
Sodium bromate (2.5 g, 16.7 mmol)
-
Sodium bromide (3.5 g, 33.6 mmol)
-
1,2-Dichloroethane (30 mL + 10 mL for initiator)
-
AIBN (Azobisisobutyronitrile) (0.05 g)
-
BPO (Benzoyl peroxide) (0.05 g)
-
Saturated sodium bisulfite solution
-
Saturated sodium chloride solution
-
Petroleum ether (for column chromatography)
Equipment:
-
Reaction flask equipped with a stirrer, reflux condenser, thermometer, and off-gas absorption device.
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In the reaction flask, combine 3,4-dichlorotoluene (6.4 g), sodium bromate (2.5 g), sodium bromide (3.5 g), and 1,2-dichloroethane (30 mL).
-
Initiator Solution: Prepare an initiator solution by dissolving AIBN (0.05 g) and BPO (0.05 g) in 10 mL of 1,2-dichloroethane.
-
Initiation: Heat the reaction mixture to reflux. Once refluxing, rapidly add one-third of the initiator solution.
-
Reaction Progression: Add the remaining initiator solution dropwise over the course of the reaction, monitoring the progress (details on monitoring, e.g., by TLC, are advised but not specified in the source).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of saturated sodium bisulfite solution and stir until the red color of bromine fades.
-
Workup: Allow the layers to separate. Separate the organic phase and extract the aqueous phase twice with 1,2-dichloroethane (10 mL each).
-
Washing and Drying: Combine all organic phases, wash with saturated sodium chloride solution, dry over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography using petroleum ether as the eluent. This yields 3,4-dichlorobenzyl bromide as a colorless liquid (7.7 g, 81% yield).
Source for protocol:[1]
Caption: Experimental workflow for the synthesis of 3,4-Dichlorobenzyl bromide.
References
- 1. 3,4-Dichlorobenzyl bromide | 18880-04-1 [chemicalbook.com]
- 2. 3,4-Dichlorobenzyl bromide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. CAS 18880-04-1: 3,4-Dichlorobenzyl bromide | CymitQuimica [cymitquimica.com]
- 4. 3,4-Dichlorobenzyl bromide, 97% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. parchem.com [parchem.com]
- 8. echemi.com [echemi.com]
